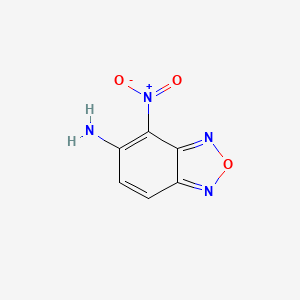
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine is a chemical compound with the empirical formula C16H17NO2S . It is a part of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds, which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a subject of considerable research interest. One method involves a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a tetrahydroquinoline core, which is a common structural motif in various natural products and therapeutic lead compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are typically multicomponent reactions that result in the functionalization of the 1,2,3,4-tetrahydroquinoline scaffold . These reactions often involve isomerization of iminium intermediate .Scientific Research Applications
1. Precursors to Beta-amino Acids and Beta-amino Nitriles
Research has demonstrated that compounds related to 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine can serve as intermediates for the synthesis of beta-amino acids and beta-amino nitriles. This is evident in studies where N,N-dibenzylamino alcohols treated with sulfonyl chloride led to rearranged beta-chloro amines, disproving previous assumptions about tetrahydroisoquinoline structures and highlighting their utility in synthesizing valuable beta-amino compounds (Weber, Kuklinski, & Gmeiner, 2000).
2. Synthesis of 1,2-Dihydroquinolines
Another application is the gold-catalyzed intramolecular allylic amination of 2-tosylaminophenylprop-1-en-3-ols, leading to 1,2-dihydroquinolines. This process utilizes a combination of gold and silver catalysts at room temperature to efficiently produce these compounds, which are crucial for synthesizing bioactive tetrahydroquinoline alkaloids like (+/-)-angustureine (Kothandaraman, Foo, & Chan, 2009).
3. Redox Annulations and Dual C–H Functionalization
Further studies have shown that 1,2,3,4-tetrahydroisoquinoline derivatives can undergo redox-neutral annulations involving dual C–H bond functionalization. This method has been applied to various substrates, including 2-alkylquinoline-3-carbaldehydes and their isomers, as well as pyridine analogues, showcasing the versatility of these reactions in constructing complex molecular architectures (Zhu & Seidel, 2017).
4. Antibacterial Activity of N-amino-derivatives
The antibacterial properties of N-amino-derivatives synthesized from condensed pyridines, including pyrano[3,4-c]pyridines and tetrahydroisoquinolines, have been investigated, offering insights into their potential medicinal applications. These studies provide a foundation for further research into the therapeutic uses of these compounds (Paronikyan et al., 2013).
Future Directions
The future directions for research on 1-Tosyl-1,2,3,4-tetrahydroquinolin-6-amine could involve further exploration of its biological activities and potential applications in treating various diseases. Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of future research .
properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-12-4-7-15(8-5-12)21(19,20)18-10-2-3-13-11-14(17)6-9-16(13)18/h4-9,11H,2-3,10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOMLGZZBNLJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,5-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B2917736.png)
![(4-Ethoxyphenyl)-[4-(4-fluorophenyl)sulfonylquinolin-3-yl]methanone](/img/structure/B2917737.png)
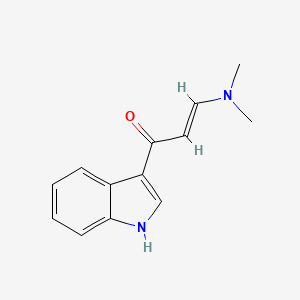
![N-(4-acetylphenyl)-2-{[4-(1,3-benzodioxol-5-yl)-3-cyano-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2917740.png)
![tert-Butyl N-{[2-(methylamino)phenyl]methyl}carbamate](/img/structure/B2917741.png)
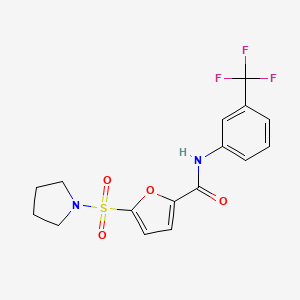
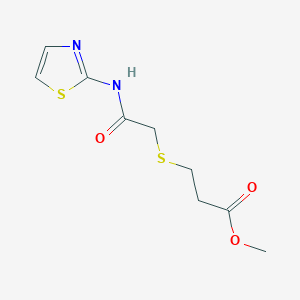
![6-tert-butyl-3-[(2,4-dichlorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2917750.png)
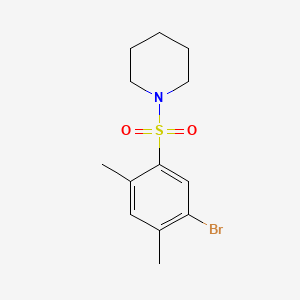
![2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine](/img/structure/B2917752.png)
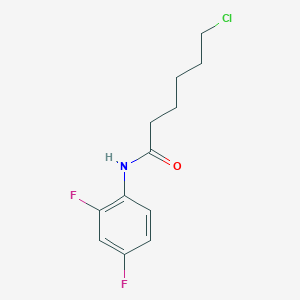
![4-[(2,5-Dichlorophenyl)sulfanyl]-2-(methylsulfanyl)quinazoline](/img/structure/B2917754.png)
![2-(4-chlorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2917758.png)
